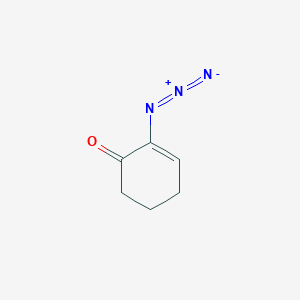

2-Azidocyclohex-2-en-1-one

Description

Significance of Azido-Functionalized Molecules in Synthetic Strategy

Organic azides, compounds containing the azido (B1232118) (−N₃) functional group, are versatile and highly valuable reagents in modern organic synthesis. baseclick.euwikipedia.org Their significance stems from a unique combination of stability and reactivity. Despite being energy-rich, the azide (B81097) group is stable under a wide range of reaction conditions, including acidic and basic environments, making it compatible with many synthetic steps. baseclick.eu This stability allows azides to be carried through multi-step syntheses, where they can serve as a masked or protected form of an amine. baseclick.euwikipedia.org The reduction of an azide to a primary amine is a high-yielding transformation, often accomplished through methods like the Staudinger ligation or hydrogenolysis. baseclick.euwikipedia.org

The azide group's reactivity is most famously harnessed in the Huisgen 1,3-dipolar cycloaddition, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". baseclick.euwikipedia.org This reaction's reliability and specificity enable the efficient linking of molecular fragments to form stable triazole rings. baseclick.eu Furthermore, organic azides are precursors to highly reactive nitrene intermediates upon thermal or photochemical decomposition, which can undergo a variety of transformations to construct nitrogen-containing heterocycles. wikipedia.orgresearchgate.net The ability of the azide radical (N₃•), a transient species, to add across unsaturated bonds has also been exploited in modern synthesis to create C–N bonds. rsc.org This diverse reactivity profile makes azido-functionalized molecules indispensable tools for drug discovery, bioconjugation, and materials science. baseclick.euresearchgate.net

Role of α,β-Unsaturated Ketones as Versatile Synthons

α,β-Unsaturated ketones, often referred to as enones, are a fundamental class of compounds in organic chemistry, prized for their role as versatile synthetic intermediates. fiveable.mefiveable.mersc.org Their utility is rooted in the conjugated system formed by the carbon-carbon double bond and the carbonyl group. fiveable.mefiveable.me This electronic delocalization creates two electrophilic sites within the molecule: the carbonyl carbon and the β-carbon. fiveable.mewikipedia.org

This dual electrophilicity allows α,β-unsaturated ketones to undergo two primary types of nucleophilic attack: a direct 1,2-addition to the carbonyl carbon or a 1,4-conjugate addition to the β-carbon. wikipedia.orgopenstax.org The latter, also known as the Michael addition, is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org The extended conjugation also makes the alkene component an effective dienophile in Diels-Alder reactions, enabling the construction of complex cyclic systems. wikipedia.org Furthermore, the enone framework can participate in various other transformations, including hydrogenations, pericyclic reactions, and cyclizations, highlighting their status as key building blocks in the synthesis of complex organic molecules. fiveable.mefiveable.mewikipedia.org

Conceptual Framework of 2-Azidocyclohex-2-en-1-one as a Bifunctional Building Block

This compound embodies the concept of a bifunctional building block by integrating the distinct functionalities of a vinyl azide and an α,β-unsaturated ketone within a single six-membered ring. rsc.orgenamine.net This arrangement provides two distinct points of reactivity that can be addressed in subsequent synthetic operations, allowing for the rapid assembly of molecular complexity.

The vinyl azide portion of the molecule can participate in the characteristic reactions of azides, such as cycloadditions to form triazoles or reduction to amines. wikipedia.orgrsc.org The thermal or photochemical decomposition of the vinyl azide can generate a 2H-azirine intermediate, a valuable precursor for synthesizing various nitrogen-containing heterocycles like pyrroles and imidazoles. rsc.org

Simultaneously, the α,β-unsaturated ketone moiety offers a site for conjugate addition, allowing for the introduction of a wide range of substituents at the β-position (C3). The carbonyl group itself can be targeted by nucleophiles or be used to direct further reactions. The utility of this bifunctional framework has been demonstrated in the stereoselective synthesis of natural products, where a related 2-azidocyclohexenone derivative was formed as a key intermediate via the opening of an aziridine (B145994) ring with hydrazoic acid. acs.org This intermediate contains both the azide and the enone, which are then transformed to install the necessary functional groups of the target molecule. acs.org The strategic placement of these two functional groups makes this compound a powerful synthon for constructing densely functionalized cyclic and heterocyclic systems.

Research Findings and Data

Spectroscopic Data for Related α-Azido Ketones

While detailed data for this compound is sparse in readily available literature, analysis of the closely related saturated compound, 2-azidocyclohexanone (B8612779), provides insight into its characteristic spectral features.

| Functional Group | Spectroscopic Technique | Characteristic Absorption | Reference |

| Azide (R-N₃) | Infrared (IR) Spectroscopy | ~2110 cm⁻¹ (intense) | cdnsciencepub.commdpi.com |

| Ketone (C=O) | Infrared (IR) Spectroscopy | ~1710 cm⁻¹ | cdnsciencepub.com |

| α-Imino Ketone (intermediate) | Infrared (IR) Spectroscopy | ~3400 cm⁻¹ and ~1670 cm⁻¹ | mdpi.com |

This interactive table summarizes key infrared absorption frequencies reported for 2-azidocyclohexanone and its decomposition products.

Synthetic Utility of Functional Groups in this compound

The bifunctional nature of this compound allows for a diverse range of potential transformations.

| Functional Group Moiety | Potential Reaction Type | Resulting Structure/Product | Reference |

| Vinyl Azide | Huisgen Cycloaddition (Click Chemistry) | Triazole-fused ring systems | baseclick.euwikipedia.org |

| Vinyl Azide | Reduction (e.g., Staudinger Reaction) | α-Amino Ketone (Enaminone) | baseclick.euwikipedia.org |

| Vinyl Azide | Thermal/Photochemical Decomposition | 2H-Azirine, leading to Pyrroles, Imidazoles | rsc.org |

| α,β-Unsaturated Ketone | Conjugate (Michael) Addition | Substituted Azido Ketones | fiveable.mewikipedia.org |

| α,β-Unsaturated Ketone | Diels-Alder Reaction | Polycyclic Azido Ketones | wikipedia.org |

| α,β-Unsaturated Ketone | Nucleophilic Addition to Carbonyl | Tertiary Azido Alcohols | openstax.org |

This interactive table outlines the potential synthetic pathways accessible from the two key functional groups present in this compound.

Structure

3D Structure

Properties

CAS No. |

161892-92-8 |

|---|---|

Molecular Formula |

C6H7N3O |

Molecular Weight |

137.14 g/mol |

IUPAC Name |

2-azidocyclohex-2-en-1-one |

InChI |

InChI=1S/C6H7N3O/c7-9-8-5-3-1-2-4-6(5)10/h3H,1-2,4H2 |

InChI Key |

JGAPLVDZTGUZTH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=C(C(=O)C1)N=[N+]=[N-] |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 2 Azidocyclohex 2 En 1 One

Reactivity of the Azido (B1232118) Moiety

The azide (B81097) group is a versatile functional group known for its ability to undergo a variety of transformations, most notably 1,3-dipolar cycloadditions and Schmidt-type rearrangements.

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition is a powerful class of reactions for the construction of five-membered heterocyclic rings. wikipedia.orgresearchgate.net In the context of 2-azidocyclohex-2-en-1-one, the azide acts as a 1,3-dipole, reacting with various dipolarophiles. wikipedia.orgorganic-chemistry.org

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used "click chemistry" reaction that forms 1,4-disubstituted 1,2,3-triazoles. nih.govrsc.orgmdpi.com This reaction offers a straightforward method for covalently linking molecules. rsc.org The CuAAC reaction proceeds through a stepwise mechanism involving a copper(I) acetylide intermediate, which ensures high regioselectivity. nih.govmdpi.com

The versatility of CuAAC allows for the functionalization of this compound with a wide array of alkyne-containing molecules. The reaction is typically carried out under mild conditions, often in a mixture of water and an alcohol, using a copper(II) salt like CuSO₄·5H₂O in the presence of a reducing agent such as sodium ascorbate (B8700270) to generate the active Cu(I) species in situ. nih.govbeilstein-journals.org This method is compatible with a variety of functional groups, making it a robust tool for molecular elaboration. beilstein-journals.org

Table 1: Representative Conditions for CuAAC Reactions

| Catalyst System | Reducing Agent | Solvent | Temperature | Product |

| CuSO₄·5H₂O/ligand | Sodium Ascorbate | H₂O/t-BuOH | Room Temperature | 1,4-disubstituted 1,2,3-triazole |

| CuI | None | THF/H₂O | 80 °C | 1,4-disubstituted 1,2,3-triazole |

| Cu(OAc)₂ | Sodium Ascorbate | CH₃CN/H₂O | Room Temperature | 1,4-disubstituted 1,2,3-triazole |

This table presents generalized conditions. Specific reaction parameters may vary based on the substrates.

To address the potential cytotoxicity of copper catalysts in biological systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. mdpi.comacs.org This reaction relies on the inherent ring strain of a cyclooctyne (B158145) derivative to accelerate the cycloaddition with an azide, obviating the need for a metal catalyst. acs.orgmagtech.com.cn

The reaction of this compound with a strained alkyne, such as a dibenzocyclooctyne (DIBO) derivative, proceeds readily under physiological conditions to form a stable triazole adduct. nih.gov The rate of SPAAC can be influenced by the structure of the cyclooctyne; for instance, the introduction of a ketone into the cyclooctyne ring can increase the reaction rate. nih.gov The bioorthogonal nature of SPAAC makes it a valuable tool for in vivo applications, such as the labeling of biomolecules. mdpi.comnih.gov

Table 2: Comparison of CuAAC and SPAAC

| Feature | CuAAC | SPAAC |

| Catalyst | Copper(I) | None (strain-promoted) |

| Alkyne | Terminal Alkyne | Strained Cycloalkyne |

| Biocompatibility | Potential cytotoxicity from copper | Generally considered bioorthogonal |

| Kinetics | Generally fast | Highly dependent on cyclooctyne structure |

| Regioselectivity | High (1,4-disubstituted) | Mixture of regioisomers possible |

While alkynes are the most common dipolarophiles for azides, olefins can also participate in 1,3-dipolar cycloadditions, although typically under harsher conditions such as elevated temperatures. nih.gov The reaction of this compound with an alkene would lead to the formation of a triazoline ring, which can be unstable and may undergo further transformations. The reactivity of the olefin plays a crucial role; electron-deficient olefins are generally more reactive towards azides. nih.gov The photochemical [2+2] cycloaddition of enones with alkenes is a well-established reaction that proceeds through a stepwise diradical mechanism. wikipedia.org It is conceivable that under photochemical conditions, the enone moiety of this compound could react with an olefin, although this would be in competition with other potential photochemical reactions of the azide group.

Schmidt-Type Rearrangements and Related Transformations

The Schmidt reaction involves the acid-catalyzed reaction of an azide with a carbonyl compound, leading to a rearrangement with the expulsion of nitrogen gas. wikipedia.orgwikibooks.org This reaction provides a pathway to amines from carboxylic acids or amides from ketones. wikipedia.org

In the case of this compound, the presence of both the azide and a carbonyl group within the same molecule sets the stage for an intramolecular Schmidt-type rearrangement. Under acidic conditions, the protonated carbonyl group can be attacked by the terminal nitrogen of the azide. This is followed by a rearrangement where one of the carbon-carbon bonds of the cyclohexenone ring migrates to the nitrogen, with concomitant loss of dinitrogen. This type of reaction is a form of migratory insertion. wikipedia.orglibretexts.orgwikipedia.org

This intramolecular carbonyl insertion can lead to the formation of a ring-expanded product, specifically a seven-membered lactam. The regioselectivity of the C-C bond migration is a key aspect of this transformation. nih.gov This rearrangement represents a powerful method for transforming the six-membered carbocyclic ring of this compound into a seven-membered nitrogen-containing heterocycle.

Reduction of the Azido Group to Amine Functionality

Reactivity of the Cyclohex-2-en-1-one Moiety

The cyclohex-2-en-1-one structure is a classic example of an α,β-unsaturated carbonyl compound. This system possesses two primary electrophilic sites: the carbonyl carbon (C-1) and the β-carbon (C-3) of the double bond. wikipedia.orglibretexts.org This dual reactivity allows for both 1,2-nucleophilic addition to the carbonyl group and 1,4-nucleophilic conjugate addition (Michael addition) to the β-carbon. wikipedia.orglibretexts.org

Nucleophilic conjugate addition, or the Michael reaction, is a characteristic reaction of α,β-unsaturated carbonyl compounds like cyclohex-2-en-1-one. wikipedia.orgmasterorganicchemistry.comwikipedia.orgyoutube.comlibretexts.org In this reaction, a nucleophile attacks the electrophilic β-carbon, leading to a delocalized enolate intermediate. wikipedia.orgmasterorganicchemistry.com Subsequent protonation yields the 1,4-addition product. wikipedia.org

A wide range of nucleophiles can participate in Michael additions, including enolates, amines, thiols, and Gilman reagents. wikipedia.orgmasterorganicchemistry.comyoutube.com The choice between 1,2- and 1,4-addition is often influenced by the nature of the nucleophile. libretexts.orgyoutube.com "Soft" nucleophiles, such as amines, thiols, and organocuprates (Gilman reagents), generally favor 1,4-addition. libretexts.orgmasterorganicchemistry.com In contrast, "hard" nucleophiles like organolithium and Grignard reagents tend to prefer 1,2-addition to the carbonyl group. libretexts.orgmasterorganicchemistry.com

For this compound, the presence of the azido group at the α-position may influence the reactivity of the enone system towards nucleophilic attack. However, the fundamental principles of Michael addition are expected to apply.

Table 3: Common Nucleophiles in Michael Additions to α,β-Unsaturated Carbonyls

| Nucleophile Type | Favored Addition | Reference(s) |

| Amines | 1,4-Conjugate Addition | wikipedia.orgmasterorganicchemistry.comyoutube.com |

| Thiols | 1,4-Conjugate Addition | masterorganicchemistry.com |

| Enolates | 1,4-Conjugate Addition | wikipedia.orgmasterorganicchemistry.comlibretexts.org |

| Gilman Reagents (Organocuprates) | 1,4-Conjugate Addition | wikipedia.orglibretexts.org |

| Grignard Reagents | 1,2-Addition | libretexts.orgmasterorganicchemistry.com |

| Organolithium Reagents | 1,2-Addition | libretexts.orgmasterorganicchemistry.com |

Interplay and Chemoselectivity Between Azide and Enone Functionalities

The coexistence of the azide and α,β-unsaturated enone functionalities within the same molecule raises important questions of chemoselectivity. wikipedia.org A given reagent could potentially react with the azide, the carbon-carbon double bond, or the carbonyl group. The outcome of a reaction is determined by the relative reactivity of these functional groups towards the specific reagent and reaction conditions employed. wikipedia.org

For instance, while organocuprates are known to react with α,β-unsaturated ketones via 1,4-addition, they can also participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. wikipedia.orgresearchgate.net However, in the absence of a terminal alkyne, the reaction is expected to favor conjugate addition to the enone. Similarly, certain reducing agents might selectively reduce the carbonyl group, the double bond, or the azide. The choice of reagent is therefore critical to achieving the desired transformation. For example, sodium borohydride (B1222165) is known for its chemoselectivity in reducing ketones and aldehydes in the presence of other functional groups. wikipedia.org

Cascade and Tandem Reaction Sequences Involving this compound

The multiple reactive sites in this compound make it an ideal substrate for cascade or tandem reactions. wikipedia.org These reactions, where multiple bond-forming events occur in a single operation without the isolation of intermediates, offer significant advantages in terms of efficiency and atom economy. wikipedia.org20.210.105

A potential cascade reaction could be initiated by a transformation at one functional group, which then triggers a subsequent reaction at another site. For example, an initial reaction at the enone moiety could set the stage for an intramolecular reaction involving the azide. One such hypothetical sequence could involve the 1,4-addition of a nucleophile to the enone, followed by an intramolecular cyclization involving the azide group.

Another possibility is a tandem reaction where two or more intermolecular reactions occur sequentially in one pot. wikipedia.org For instance, an asymmetric addition to the enone could be followed by a diastereoselective epoxidation, a strategy that has been successfully employed for other cyclic enones. nih.gov The azide group could also participate in tandem sequences, such as a cycloaddition followed by further functionalization. researchgate.netrsc.org The design of such cascade and tandem reactions represents a powerful approach to rapidly build molecular complexity from the versatile this compound scaffold. sioc-journal.cnprinceton.edu

Mechanistic Investigations of 2 Azidocyclohex 2 En 1 One Transformations

Elucidation of Reaction Pathways for Cycloadditions

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. The mechanistic pathway of these reactions, whether concerted or stepwise, significantly influences the stereochemistry and regiochemistry of the products.

Concerted vs. Stepwise Mechanisms

Cycloaddition reactions can proceed through either a concerted mechanism, where all bond-forming and bond-breaking events occur in a single transition state, or a stepwise mechanism involving one or more intermediates. researchgate.netnih.govlibretexts.org The nature of the reactants and reaction conditions often dictates which pathway is favored.

For instance, [2+2] cycloadditions under photochemical conditions are often concerted, while thermal [2+2] cycloadditions, which are forbidden by the Woodward-Hoffmann rules, may proceed through a stepwise mechanism involving zwitterionic or diradical intermediates. researchgate.net Similarly, [4+2] cycloadditions can also occur via either a concerted or stepwise pathway. researchgate.net Theoretical studies, such as those using density functional theory (DFT), can help elucidate the preferred mechanism by comparing the energy barriers of the concerted and stepwise pathways. rsc.orgcsic.es In some cases, a reaction that appears to have a concerted transition state may actually proceed through a stepwise mechanism due to dynamic effects. nih.gov

The solvent can also play a crucial role in determining the reaction mechanism. For example, the cycloaddition of nitrones with isocyanates has been shown to proceed through a concerted mechanism in the gas phase and nonpolar solvents, but a stepwise mechanism in polar solvents. csic.es

Table 1: Comparison of Concerted and Stepwise Cycloaddition Mechanisms

| Feature | Concerted Mechanism | Stepwise Mechanism |

| Transition State | Single transition state | Two or more transition states |

| Intermediates | No intermediates | One or more intermediates (e.g., zwitterions, diradicals) |

| Stereochemistry | Often stereospecific | May be non-stereospecific due to rotation around single bonds in the intermediate |

| Influencing Factors | Orbital symmetry, reactant structure | Stability of intermediates, solvent polarity |

Regioselectivity and Stereoselectivity Control Elements

The control of regioselectivity and stereoselectivity is a primary challenge in cycloaddition reactions. elsevierpure.com Regioselectivity refers to the orientation of the reactants in the product, while stereoselectivity refers to the formation of a specific stereoisomer.

Several factors influence the regioselectivity and stereoselectivity of cycloadditions, including:

Steric Interactions: Bulky substituents on the reactants can direct the approach of the other reactant to the less hindered face, leading to a specific stereoisomer. wikipedia.org

Electronic Effects: The electronic properties of the substituents on the reactants can influence the stability of the transition state and favor the formation of one regioisomer over another.

Catalyst Control: Chiral catalysts can create a chiral environment around the reactants, leading to the preferential formation of one enantiomer. rsc.org For example, catalyst-controlled regiodivergent cycloadditions have been developed to access different isomers. researchgate.net

Confined Environments: Confining reactants within a molecular cage can accelerate the reaction and even switch the regioselectivity of the cycloaddition. rsc.org

DFT calculations are often employed to understand and predict the regioselectivity and stereoselectivity of cycloaddition reactions by analyzing the energies of the different possible transition states. elsevierpure.compku.edu.cn

Understanding Azide (B81097) Rearrangement Mechanisms

Organic azides can undergo various rearrangement reactions, often initiated by acid or heat. The mechanism of these rearrangements is crucial for understanding the formation of different nitrogen-containing products.

Carbocation-Mediated Pathways

In the presence of a strong acid, organic azides can undergo rearrangement through a carbocation-mediated pathway. beilstein-journals.org The reaction is initiated by protonation of the azide, followed by the loss of dinitrogen to form a nitrenium ion, which then rearranges. researchgate.net These reactions often involve a series of steps, including cyclization, alkyl shifts, and hydride shifts, to generate more stable carbocation intermediates. beilstein-journals.org

Molecular dynamics simulations have been used to study the dynamics of these carbocation rearrangements, revealing that some intermediates may be bypassed due to dynamic effects. beilstein-journals.org

Role of Sulfonium (B1226848) Ions in Bond Cleavage

Sulfonium ions can be used to activate alkyl azides and promote their rearrangement. nii.ac.jprsc.orgchemrxiv.org This method, known as the Schmidt reaction, involves the conversion of alkyl azides into the corresponding carbonyl or imine compounds. rsc.orgchemrxiv.org The sulfonium ion acts as an electrophile, activating the azide and facilitating the migration of a substituent to the nitrogen atom with the expulsion of nitrogen gas. nii.ac.jp

The advantages of using sulfonium ions include:

The N-S bond formed during the reaction is easily cleaved. nii.ac.jp

Undesired migration of the S-substituents can be suppressed. nii.ac.jp

The method can be applied to bulky tertiary alkyl azides for C-C bond cleavage. nii.ac.jp

This sulfonium ion-promoted Schmidt reaction has been shown to be effective for a range of primary, secondary, and tertiary alkyl azides and can be used in one-pot transformations. rsc.orgchemrxiv.org

Catalytic Mechanisms in Synthesis and Transformation (e.g., Organocatalysis, Transition Metal Catalysis)

Catalysis plays a vital role in the synthesis and transformation of 2-azidocyclohex-2-en-1-one, offering efficient and selective routes to a variety of products. Both organocatalysis and transition metal catalysis have been employed to achieve these transformations.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. wikipedia.org Chiral organocatalysts are particularly valuable for asymmetric synthesis, enabling the production of enantiomerically enriched compounds. wikipedia.org For example, imidazolidinone-based organocatalysts have been used in a variety of asymmetric transformations, including Diels-Alder reactions, 1,3-dipolar cycloadditions, and Friedel-Crafts alkylations. sigmaaldrich.com The mechanism of these reactions often involves the formation of an iminium ion intermediate, which is more susceptible to nucleophilic attack. sigmaaldrich.com

Transition metal catalysis is another powerful tool for the synthesis and transformation of organic compounds. mdpi.com Transition metals can catalyze a wide range of reactions, including cycloadditions, C-H functionalization, and azidation reactions. mdpi.comnih.govnih.gov The mechanism of these reactions often involves the formation of a metal-substrate complex, which facilitates the desired transformation. For example, rhodium-catalyzed [2+2+2] cycloadditions are believed to proceed through the formation of a rhodacyclopentadiene intermediate. tdx.cat Similarly, palladium-catalyzed C-H activation reactions often involve the formation of a palladacycle intermediate. nih.gov

Table 2: Comparison of Organocatalysis and Transition Metal Catalysis

| Feature | Organocatalysis | Transition Metal Catalysis |

| Catalyst | Small organic molecules | Transition metal complexes |

| Advantages | Often metal-free (greener), readily available, can be used for asymmetric synthesis | High catalytic activity, can catalyze a wide range of reactions, can be tuned by modifying the ligands |

| Disadvantages | May require high catalyst loading | Can be sensitive to air and moisture, potential for metal contamination in the product |

| Examples of Reactions | Diels-Alder reactions, Michael additions, aldol (B89426) reactions | Cycloadditions, cross-coupling reactions, C-H activation |

The choice of catalyst depends on the specific transformation desired and the desired level of selectivity. Both organocatalysis and transition metal catalysis offer unique advantages and continue to be active areas of research for the development of new and improved synthetic methods.

Analysis of Key Intermediates and Transition States

Detailed mechanistic studies on the transformations of this compound, a vinyl azide, are crucial for understanding its reactivity and for the rational design of synthetic methodologies. The analysis of key intermediates and transition states, often through a combination of experimental and computational methods, provides deep insights into the reaction pathways.

The thermal or photochemical decomposition of vinyl azides is known to proceed through highly reactive intermediates. In the case of this compound, decomposition is postulated to lead to the formation of a 2-azirine intermediate or directly to a vinyl nitrene through the loss of dinitrogen. The subsequent fate of these intermediates dictates the final product distribution.

Computational studies, typically employing density functional theory (DFT), are instrumental in mapping the potential energy surface of these transformations. These calculations can elucidate the geometries and energies of various transient species and the transition states that connect them. For instance, calculations can help to determine whether the reaction proceeds through a concerted or a stepwise mechanism.

One of the primary reaction pathways for the vinyl nitrene intermediate generated from this compound is the ring contraction to form a five-membered ring cyanoketone. The transition state for this rearrangement would involve the migration of one of the ring carbons to the nitrogen atom.

Alternatively, the vinyl nitrene can undergo intermolecular reactions, such as cycloadditions with suitable trapping agents. The nature of the transition states in these reactions, whether they are concerted or lead to diradical intermediates, is a key area of investigation.

Experimental evidence for the proposed intermediates can be obtained through various spectroscopic techniques. For example, low-temperature matrix isolation studies coupled with IR or UV-Vis spectroscopy can allow for the direct observation of transient species like nitrenes or azirines. Trapping experiments, where a reactive species is added to intercept a short-lived intermediate, also provide indirect evidence for their existence.

The substitution pattern on the cyclohexene (B86901) ring can significantly influence the stability of intermediates and the heights of transition state barriers, thereby altering the reaction outcome. For example, the presence of electron-donating or electron-withdrawing groups can affect the electrophilicity or nucleophilicity of the intermediate species.

| Intermediate/Transition State | Method of Analysis | Key Findings |

| Vinyl Nitrene | Computational (DFT), Matrix Isolation IR | Geometry (e.g., singlet vs. triplet state), Vibrational Frequencies |

| 2-Azirine | Computational (DFT), Trapping Experiments | Relative Energy compared to Vinyl Nitrene, Reactivity towards Nucleophiles |

| Ring Contraction Transition State | Computational (DFT) | Activation Energy Barrier, Geometry of the Transition State |

Further research, including detailed computational modeling and advanced spectroscopic studies, is necessary to fully characterize the key intermediates and transition states involved in the transformations of this compound and to provide quantitative data for the table above.

Theoretical and Computational Studies on 2 Azidocyclohex 2 En 1 One Reactivity

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) has emerged as a powerful tool to elucidate the intricate details of the reaction mechanisms involving 2-azidocyclohex-2-en-1-one. These calculations offer a quantitative picture of the energy changes that occur as the molecule transforms from reactants to products, shedding light on the feasibility and selectivity of various chemical processes.

Energetic Profiles of Reaction Pathways

Computational studies have mapped out the energetic profiles for key reactions of this compound, including its thermal decomposition. The thermal decomposition of vinyl azides, such as this compound, is a well-known process that can lead to the formation of highly reactive intermediates like vinyl nitrenes or 2H-azirines.

DFT calculations have been employed to determine the activation barriers and reaction energies for these transformations. For instance, the calculated activation energy for the initial nitrogen extrusion from a vinyl azide (B81097) to form a singlet vinylnitrene has been reported to be around 37 kcal/mol. This step is typically the rate-determining step in the thermal decomposition pathway. The subsequent rearrangement of the vinylnitrene intermediate to other products, such as ketenimines, has a lower activation barrier, calculated to be approximately 21 kcal/mol.

The energetic profiles reveal that the decomposition of this compound is a multi-step process with distinct energy barriers for each step. The relative energies of the intermediates and transition states determine the predominant reaction pathway and the final product distribution.

| Reaction Step | Calculated Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

|---|---|---|

| Vinyl Azide → Singlet Vinylnitrene + N₂ | ~37 | - |

| Singlet Vinylnitrene → Ketenimine | ~21 | - |

Transition State Characterization

A crucial aspect of understanding reaction mechanisms is the characterization of transition states, which represent the highest energy point along the reaction coordinate. DFT calculations allow for the precise determination of the geometries and electronic structures of these fleeting species.

For the thermal decomposition of this compound, the transition state for the nitrogen extrusion step has been computationally modeled. These calculations reveal a structure where the C-N bond is partially broken, and the nitrogen molecule is beginning to form. The geometry of the transition state provides valuable insights into the concerted or stepwise nature of the bond-breaking and bond-forming processes.

In cycloaddition reactions, such as the Diels-Alder reaction, the characterization of the transition state is essential for understanding the stereoselectivity of the process. Computational studies on related systems have shown that the endo transition state is often favored due to secondary orbital interactions, leading to the preferential formation of the endo product.

Frontier Molecular Orbital (FMO) Analysis in Cycloadditions

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the feasibility and regioselectivity of pericyclic reactions, including cycloadditions. This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

In the context of a Diels-Alder reaction involving this compound as the dienophile, FMO analysis can predict its reactivity towards various dienes. The energies of the HOMO and LUMO of this compound, which can be calculated using DFT, are critical in determining the energy gap between the interacting orbitals. A smaller HOMO-LUMO gap generally leads to a more favorable interaction and a faster reaction rate.

The orbital coefficients at the reacting centers also play a crucial role in determining the regioselectivity of the cycloaddition. The reaction is predicted to occur in a way that maximizes the overlap between the orbitals with the largest coefficients. For an α,β-unsaturated ketone like this compound, the LUMO is expected to have a larger coefficient on the β-carbon, which influences the orientation of the approaching diene.

| Molecular Orbital | Calculated Energy (eV) |

|---|---|

| HOMO (Diene) | - |

| LUMO (this compound) | - |

| HOMO-LUMO Gap | - |

Conformational Analysis and Stereochemical Predictions

The three-dimensional structure of this compound and its conformers can significantly influence its reactivity and the stereochemical outcome of its reactions. Computational methods are invaluable for determining the relative stabilities of different conformations and for predicting the preferred stereochemical pathways.

The cyclohexenone ring in this compound can adopt different conformations, such as a half-chair or a twisted-boat. Quantum chemical calculations can be used to determine the energy of each conformer and thus predict the most stable geometry. The orientation of the azide group, whether axial or equatorial, will also have a significant impact on the molecule's reactivity.

In reactions leading to the formation of new stereocenters, computational modeling can predict the diastereoselectivity and enantioselectivity. By calculating the energies of the transition states leading to different stereoisomers, it is possible to predict which product will be formed preferentially. For example, in cycloaddition reactions, the approach of the diene to the two faces of the cyclohexenone ring can be modeled to predict the facial selectivity.

Computational Design and Prediction of Novel Reactivity

Beyond explaining known reactivity, computational chemistry plays a crucial role in the design and prediction of novel chemical reactions. By simulating the behavior of this compound under various conditions and with different reaction partners, it is possible to identify new and potentially useful transformations.

For example, computational screening could be used to identify novel dienophiles or dipolarophiles that would react efficiently and selectively with this compound. By calculating reaction barriers and product stabilities for a range of potential reactants, researchers can prioritize synthetic efforts towards the most promising candidates.

Furthermore, computational studies can explore unconventional reaction pathways that might not be immediately obvious from experimental observations. This can lead to the discovery of entirely new types of reactivity for this compound, expanding its utility as a synthetic building block. The in silico design of reactions can accelerate the discovery process and guide the development of innovative synthetic methodologies.

Applications of 2 Azidocyclohex 2 En 1 One in Complex Chemical Synthesis

Synthesis of Nitrogen-Containing Heterocycles

2-Azidocyclohex-2-en-1-one is a potent precursor for the synthesis of diverse nitrogen-containing heterocycles. The reactivity of the α-azido ketone functionality allows for its transformation into key structural motifs like pyrazoles, oxazoles, and imidazoles. nih.gov Vinyl azides, in general, are recognized as precursors to reactive intermediates such as vinyl nitrenes and 2H-azirines upon thermolysis or photolysis, which can subsequently undergo cyclization to form various nitrogenated heterocycles. nih.gov

A prominent application is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, which transforms the azide (B81097) group into a stable 1,2,3-triazole ring. nih.govrsc.org This reaction is highly efficient for α-azido ketones, providing a straightforward route to functionally rich triazoles which are known to possess significant pharmaceutical properties. nih.govrsc.org Furthermore, tandem reactions involving the vinyl azide moiety can lead to more complex heterocyclic systems. For instance, cascade reactions of 2-azido-2,4-dienoates with α-diazocarbonyl compounds have been shown to produce substituted pyridines through a sequence involving a Staudinger reaction, Wolff rearrangement, aza-Wittig reaction, and an electrocyclic ring-closure. nih.gov While not directly demonstrated for this compound, these established methodologies for related vinyl azide systems highlight its potential for constructing a variety of heterocyclic scaffolds.

| Precursor Type | Reaction Type | Resulting Heterocycle |

| α-Azido Ketone | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,2,3-Triazole |

| 2-Azido Acetophenone | Vilsmeier Cyclization | Oxazole |

| Vicinal Vinyl Azidoaldehyde | Copper-Catalyzed Intramolecular Cyclization | 1H-Pyrazole |

| Vinyl Azide | Thermal/Photochemical Decomposition & Cyclization | 2H-Azirine, Indoles |

| 2-Azido-2,4-dienoate | Cascade Reaction with Diazocompounds | Pyridine |

Construction of Polycyclic and Spirocyclic Architectures

The unique arrangement of functional groups in this compound facilitates its use in constructing intricate polycyclic and spirocyclic frameworks. These complex structures are of significant interest in medicinal chemistry and materials science. acs.orgbeilstein-journals.org

The synthesis of polycyclic aza-aromatic hydrocarbons (aza-PAHs) has been achieved through radical-induced cyclization of biaryl-substituted vinyl azides. nih.govacs.org In these processes, the addition of a radical to the vinyl azide generates an iminyl radical, which subsequently cyclizes onto an adjacent aromatic ring to build the polycyclic system. nih.govacs.org Similarly, photolysis of vinyl azides without a photocatalyst has been used to create novel diazaperylene and diazabenzopyrene systems. rsc.org These methodologies demonstrate the potential of the vinyl azide moiety in this compound to participate in cyclizations that build fused ring systems.

Spirocycles are another class of molecules accessible from related precursors. For example, spirocyclic pyrrolocyclopentenones have been synthesized by combining multicomponent reactions with a Pauson–Khand cycloaddition. beilstein-journals.org While specific examples starting from this compound are not prevalent, its enone functionality is susceptible to reactions like the Schmidt reaction, which can induce ring expansion to form lactams, a potential step towards spirocyclic systems. beilstein-journals.org The synthesis of spiro-epoxyoxindoles and spiro-β-lactams often involves reactive intermediates that can be generated from precursors containing functionalities present in this compound. rsc.org Intramolecular cyclization of radicals onto an azide group is a known method for forming cyclized lactams, which are key components of many polycyclic structures. nih.gov

Role as a Precursor for Natural Product Scaffolds

This compound and its derivatives serve as key intermediates in the stereocontrolled synthesis of complex natural products. The ability to introduce both nitrogen and oxygen functionalities with specific stereochemistry makes this scaffold particularly valuable.

A notable application is in the synthesis of bioactive compounds such as (-)-LL-C10037α, (+)-MT35214, and (+)-4-epi-MT35214. ntu.edu.sg The synthetic strategy for these molecules involves a diastereoselective aziridination of a 4-oxygenated cyclohexenone derivative. Subsequent stereoselective epoxidation and nucleophilic opening of the aziridine (B145994) ring with hydrazoic acid yield a crucial 2-azidocyclohexenone intermediate. This intermediate is then further transformed, for instance by converting the azide into an acetamido group, which is a key feature of the final natural product. ntu.edu.sg This strategic use of a 2-azidocyclohexenone highlights its role in providing the core scaffold and correct stereochemical configuration for these complex targets.

| Target Natural Product / Analog | Key Intermediate | Synthetic Strategy |

| (-)-LL-C10037α | 2-Azidocyclohexenone derivative | Aziridination, Epoxidation, Azide opening |

| (+)-MT35214 | 2-Azidocyclohexenone derivative | Aziridination, Epoxidation, Azide opening |

| (+)-4-epi-MT35214 | 2-Azidocyclohexenone derivative | Aziridination, Epoxidation, Azide opening |

Divergent Synthesis Strategies Using Its Bifunctional Nature

Divergent synthesis aims to create a library of structurally diverse compounds from a common starting material by selectively reacting different functional groups under controlled conditions. scispace.com this compound is an ideal substrate for such strategies due to its two distinct and chemically addressable moieties: the vinyl azide and the α,β-unsaturated ketone (enone).

The bifunctionality allows for orthogonal reactions where one group can be manipulated while the other remains intact for subsequent transformations. For example, the azide can undergo highly selective "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), without affecting the enone system. Conversely, the enone is a classic Michael acceptor, susceptible to conjugate addition by a wide range of nucleophiles, a reaction that can be performed without disturbing the azide group under appropriate conditions. This differential reactivity forms the basis for divergent synthetic pathways.

| Pathway | Reactive Site | Reaction Type | Potential Product Class |

| Path A | Azide | 1,3-Dipolar Cycloaddition (e.g., CuAAC) | Triazole-functionalized cyclohexenones |

| Path B | Enone (β-carbon) | Michael Addition | 3-Substituted-2-azidocyclohexanones |

| Path C | Enone (Carbonyl) | Carbonyl Reduction / Addition | 2-Azidocyclohex-2-en-1-ols |

| Path D | Vinyl Azide | Denitrogenative Rearrangement (Thermal/Photochemical) | Ring-contracted products, Azirines |

By choosing specific reagents and reaction conditions, a chemist can steer the transformation of this compound toward different molecular scaffolds, rapidly generating chemical diversity from a single precursor. For instance, a photocatalytic [4+2] skeleton-editing strategy has been developed for other vinyl azides to produce dihydroisoquinolinediones, showcasing how the vinyl azide unit can participate in complex, ring-forming cascades. amazonaws.com

Chemical Probes and Conjugates via "Click" Methodologies

The azide functionality makes this compound a powerful tool for bioconjugation and the development of chemical probes using "click" chemistry. nih.gov The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent click reaction, known for its high efficiency, selectivity, and biocompatibility. nih.gov

In this context, this compound can act as a molecular hub. It can be "clicked" onto molecules containing a terminal alkyne, such as fluorescent dyes, biotin (B1667282) tags, or drug molecules, to create functional probes. nih.gov These probes are used in chemical biology to identify protein targets, visualize cellular processes, or study drug mechanisms. nih.gov For example, an alkyne-modified protein can be covalently labeled with this compound. The attached cyclohexenone ring can then be used for further chemical modifications or serve as a recognition element.

The triazole ring formed during the click reaction is not just a linker; it is highly stable under biological conditions and can participate in hydrogen bonding, sometimes mimicking an amide bond, which can be beneficial for biological activity. nih.gov This methodology has been widely applied to create neoglycoconjugates, peptide-polymer conjugates, and inhibitors for enzymes like HIV-1 protease. nih.gov

| Application Area | Conjugation Partner (Alkyne-functionalized) | Purpose of Conjugate |

| Proteomics | Proteins, Peptides | Activity-based protein profiling (ABPP), Target identification |

| Cell Imaging | Fluorophores (e.g., Fluorescein, Rhodamine) | Visualization of cellular components or processes |

| Drug Discovery | Pharmacophores, Natural Products | Creating libraries of potential drug candidates, Structure-Activity Relationship (SAR) studies |

| Material Science | Polymers, Surfaces | Functionalizing materials with specific chemical or biological properties |

Future Research Directions and Perspectives

Development of Sustainable Synthetic Approaches

The development of environmentally benign and sustainable methods for the synthesis of 2-azidocyclohex-2-en-1-one and its derivatives is a critical area of future research. Current synthetic routes often rely on traditional methods that may involve hazardous reagents and generate significant waste. Future efforts should focus on the principles of green chemistry to devise cleaner and more efficient synthetic protocols. nih.govbeilstein-journals.orgtandfonline.com

Key areas for development include:

Catalytic Methods: Exploring novel catalytic systems, including those based on earth-abundant and non-toxic metals, can lead to more sustainable processes. rsc.org For instance, the use of zinc-based heterogeneous catalysts has shown promise in the synthesis of triazoles and could be adapted for azide (B81097) synthesis. rsc.org

Alternative Solvents: The replacement of conventional organic solvents with greener alternatives like water, ionic liquids, or bio-derived solvents such as Cyrene™ is a significant goal. tandfonline.comnih.gov Research into performing reactions in deep eutectic solvents (DESs) also presents a promising avenue for sustainable chemistry. frontiersin.org

One-Pot Syntheses: Designing one-pot, multi-component reactions can significantly improve efficiency by reducing the number of isolation and purification steps, thereby minimizing solvent usage and waste generation. rsc.orgnih.gov

A recent study demonstrated a sustainable flow-batch approach for the preparation of 2H-azirines and NH-aziridines from vinyl azides using cyclopentyl methyl ether (CPME) as an environmentally friendly solvent. nih.govbeilstein-journals.org This highlights the potential for combining flow chemistry with green solvents to develop safer and more sustainable synthetic methods. nih.govbeilstein-journals.org

Exploration of Asymmetric Catalysis for Enantioselective Transformations

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. Asymmetric catalysis offers a powerful tool to achieve this goal. rsc.orgnih.govnih.govsigmaaldrich.com For this compound, the development of catalytic asymmetric transformations would open doors to the synthesis of a wide range of chiral nitrogen-containing molecules.

Future research in this area should focus on:

Chiral Lewis Acid Catalysis: The use of chiral Lewis acids to activate the enone system could enable enantioselective conjugate additions and other transformations. sigmaaldrich.com

Transition Metal Catalysis: Iridium-catalyzed enantioselective coupling reactions of vinyl azides have been successfully employed to synthesize β-chiral carbonyl derivatives. acs.orgacs.org Similar strategies could be applied to this compound.

Organocatalysis: Chiral organic molecules, such as peptides and phosphoric acids, can serve as effective asymmetric catalysts and offer a metal-free alternative. nih.gov

Recent advances have shown the successful use of iridium catalysts in the enantioselective coupling of vinyl azides with various partners, leading to chiral amides, ketones, and N-heterocycles. rsc.orgnih.govchemrxiv.org These studies provide a strong foundation for exploring similar transformations with this compound.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and scalability. rsc.orgdurham.ac.uk The integration of the synthesis and reactions of this compound into flow chemistry platforms is a promising area for future development. cam.ac.ukacs.orgacs.org

Key research directions include:

Safe Generation of Azides: Flow reactors are ideal for handling potentially explosive intermediates like organic azides, as the small reaction volumes minimize risks. cam.ac.ukacs.orgacs.org

Telescoped Reactions: Flow systems allow for the "telescoping" of multiple reaction steps without the need for intermediate isolation, leading to more efficient and automated processes. rsc.orgdurham.ac.uk

Automated Synthesis: The development of fully automated systems for the synthesis and subsequent transformation of this compound would enable high-throughput screening of reaction conditions and the rapid generation of compound libraries. acs.orgnih.govresearchgate.net

The Ley group has pioneered the use of flow chemistry for the safe generation and in-line transformation of organic azides using monolithic reagents. rsc.orgdurham.ac.ukcam.ac.uk These technologies could be readily adapted for the synthesis and reactions of this compound.

Discovery of Novel Reactivity Patterns and Rearrangements

The unique combination of functional groups in this compound suggests a rich and largely unexplored reactivity landscape. Future research should aim to uncover novel reaction pathways and molecular rearrangements. rsc.orgresearchgate.netorganic-chemistry.orgacs.orgacs.org

Potential areas of exploration include:

Schmidt-Type Rearrangements: Vinyl azides are known to undergo various rearrangements, including the Schmidt reaction, to form nitrogen-containing heterocycles. rsc.orgorganic-chemistry.org Investigating these rearrangements with this compound could lead to new synthetic routes to valuable ring systems.

Radical Reactions: The vinyl azide moiety can act as a radical acceptor, opening up possibilities for novel carbon-carbon and carbon-heteroatom bond-forming reactions. acs.org

Cycloaddition Reactions: The alkene and azide functionalities can participate in various cycloaddition reactions, providing access to complex polycyclic structures. researchgate.netresearchgate.net For instance, vinyl azides have been shown to undergo [3+2] cycloadditions with enolates. researchgate.net

Recent studies have demonstrated novel rearrangements of vinyl azides, such as S-triggered Schmidt-type rearrangements and cascade Cope/Winstein rearrangements, leading to diverse nitrogen-containing products. rsc.orgacs.org These findings suggest that this compound could be a precursor to a wide array of previously inaccessible molecular architectures.

Advanced Spectroscopic and In Situ Mechanistic Probes

A deeper understanding of the reaction mechanisms involved in the transformations of this compound is crucial for optimizing existing reactions and designing new ones. The use of advanced spectroscopic techniques and in situ monitoring will be instrumental in this endeavor. acs.orgresearchgate.netacs.orgoptica.orgmdpi.com

Future mechanistic studies could involve:

In Situ Spectroscopy: Techniques like FTIR and Raman spectroscopy can be used to monitor reactions in real-time, providing valuable information about reaction kinetics and the formation of transient intermediates. acs.org

Computational Modeling: Density Functional Theory (DFT) calculations can provide insights into reaction pathways, transition state geometries, and the electronic structure of intermediates. sciengine.com

Isotopic Labeling Studies: The use of isotopically labeled starting materials can help to elucidate reaction mechanisms by tracking the fate of individual atoms throughout a transformation.

The application of online spectroscopic methods has been successfully used to monitor industrial reactions, including those involving azides. acs.org Similar approaches can be applied to study the reactions of this compound in detail, leading to a more profound understanding of its chemical behavior.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 2-Azidocyclohex-2-en-1-one, and how do they resolve structural ambiguities?

- Methodology :

- NMR : Use - and -NMR to confirm the cyclohexenone backbone and azide group positioning. Compare chemical shifts to analogous cyclohexenones (e.g., 2-Cyclohexen-1-one ).

- IR Spectroscopy : Identify the azide stretch (~2100 cm) and carbonyl peak (~1700 cm) to verify functional groups.

- Mass Spectrometry : Confirm molecular ion ([M]) and fragmentation patterns (e.g., loss of N) to validate the azide moiety.

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Experimental Design :

- Stepwise Protocols : Document reaction conditions (solvent, temperature, stoichiometry) with precision. For example, azide introduction via nucleophilic substitution requires anhydrous conditions to avoid side reactions .

- Purity Control : Use HPLC or GC-MS to monitor byproducts (e.g., residual amines or oxidized intermediates).

- Reference Standards : Calibrate instruments with NIST-certified cyclohexenone derivatives to validate analytical results .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in [3+2] cycloadditions?

- Methodological Framework :

- DFT Studies : Calculate transition-state energies for azide-alkyne cycloadditions (e.g., Huisgen reactions) to predict regioselectivity.

- Solvent Effects : Simulate dielectric environments (e.g., PCM models) to assess solvent polarity on reaction kinetics .

Q. How should researchers address contradictions in reported stability data for azide-containing cyclohexenones?

- Critical Analysis :

- Variable Identification : Assess storage conditions (e.g., light exposure, temperature) and purity levels across studies. For example, trace moisture may hydrolyze azides to amines, altering stability profiles .

- Statistical Reconciliation : Apply ANOVA to compare degradation rates under controlled conditions. Use PubChem data repositories to identify outliers or methodological biases .

Q. What strategies optimize the regioselective functionalization of this compound without azide decomposition?

- Experimental Optimization :

- Catalytic Systems : Screen transition-metal catalysts (e.g., Cu(I) for click chemistry) to enhance selectivity while minimizing azide degradation .

- Protecting Groups : Temporarily mask the carbonyl group (e.g., acetal formation) to direct reactivity toward the azide.

Methodological Best Practices

- Synthesis & Handling :

- Follow hazard protocols for azides (e.g., avoid shock, friction, or heat). Use fume hoods and blast shields during scale-up .

- Document safety measures in supplementary materials to align with journal guidelines (e.g., Beilstein Journal’s experimental reporting standards) .

- Data Presentation :

Table 1 : Representative Characterization Data for this compound

| Technique | Key Signals | Reference Compound Data |

|---|---|---|

| -NMR | δ 6.05 (d, J=10 Hz, C=CH) | δ 6.10 (2-Cyclohexen-1-one) |

| -NMR | δ 207.2 (C=O), 125.5 (C=N) | δ 208.5 (C=O) |

| IR | 2105 cm (N) | 1702 cm (C=O) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.